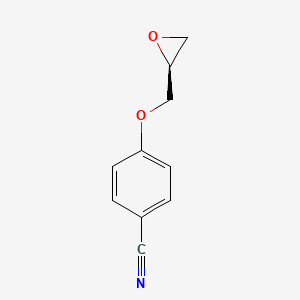

(S)-4-(Oxiran-2-ylmethoxy)benzonitrile

Vue d'ensemble

Description

(S)-4-(Oxiran-2-ylmethoxy)benzonitrile is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The stereochemistry of the compound, indicated by the (S)-configuration, plays a crucial role in its reactivity and interaction with biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Epoxidation of Alkenes: One common method to prepare (S)-4-(Oxiran-2-ylmethoxy)benzonitrile involves the epoxidation of an alkene precursor. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (m

Activité Biologique

(S)-4-(Oxiran-2-ylmethoxy)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an oxirane (epoxide) group attached to a benzonitrile structure. Its molecular formula is C10H11NO2, with a molecular weight of 175.18 g/mol. The presence of a stereocenter at the oxirane carbon contributes to its optical activity, which may influence its biological interactions.

Research indicates that this compound interacts with biological macromolecules through covalent bonding with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in protein function, potentially resulting in therapeutic effects. The oxirane group is particularly reactive, allowing it to engage with various nucleophiles, including amino acids in proteins .

Antioxidant Properties

One of the notable biological activities of this compound is its antioxidant capacity. Studies have shown that compounds containing oxirane groups can exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress .

Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of this compound have demonstrated its potential as an anticancer agent. In vitro studies revealed that this compound exhibits inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The observed IC50 values ranged from 15.6 to 23.9 µM, indicating potent activity against these cancer types.

Case Studies

-

Study on Reactive Mechanisms :

A study conducted by researchers focused on the reactivity of this compound with nucleophiles in biological systems. The findings highlighted its ability to modify protein structures through covalent interactions, leading to altered protein functions that could be harnessed for therapeutic purposes. -

Antioxidant Activity Assessment :

Another research effort evaluated the antioxidant properties of various derivatives of this compound using DPPH radical scavenging assays. Results indicated that modifications to the oxirane group significantly influenced the compound's ability to scavenge free radicals, suggesting pathways for enhancing its antioxidant efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide | Structure | Contains an oxirane group but has an acetamide moiety |

| 4-(Oxiran-2-ylmethoxy)benzaldehyde | Structure | Similar oxirane attachment but features an aldehyde instead of nitrile |

| 2-(Oxiran-2-ylmethoxy)benzonitrile | Structure | Variation in position of oxirane attachment |

The presence of the thiadiazole ring in this compound distinguishes it from other similar compounds, influencing both its reactivity and biological profile.

Applications De Recherche Scientifique

Antioxidant Activity

Research has demonstrated that compounds with oxirane functionalities can exhibit significant antioxidant properties. A study synthesized various derivatives, including (S)-4-(Oxiran-2-ylmethoxy)benzonitrile, and evaluated their ability to scavenge free radicals. The results indicated that the compound showed promising antioxidant activity, which could be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions .

Potential Anticancer Properties

The epoxide group in this compound may contribute to its reactivity with biological macromolecules, suggesting potential anticancer applications. Some studies have indicated that similar epoxide-containing compounds can induce apoptosis in cancer cells. Further investigations are necessary to evaluate the specific mechanisms and efficacy of this compound in cancer treatment .

Synthetic Routes

This compound can be synthesized through several methods, primarily involving the epoxidation of alkenes. One common procedure includes treating 4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. This method yields a high purity product suitable for further chemical transformations .

| Synthesis Method | Reagents | Yield | Notes |

|---|---|---|---|

| Epoxidation | 4-Hydroxybenzonitrile, Epichlorohydrin, NaOH | 84% | Purified via column chromatography |

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Its epoxide functionality allows for crosslinking reactions, which are crucial in developing advanced materials for various applications, including coatings and adhesives.

Nanomaterials

Recent studies have explored the use of this compound in creating engineered nanomaterials. The compound's ability to form stable dispersions in solvents makes it a candidate for developing nanocomposites with improved functional properties. This application is particularly relevant in fields such as electronics and biomedicine .

Case Studies

-

Antioxidant Efficacy Study

- A detailed investigation was conducted on the antioxidant capacity of this compound compared to other derivatives. The study utilized DPPH radical scavenging assays, showing that this compound significantly reduced radical concentrations within a short reaction time, highlighting its potential as a natural antioxidant .

-

Polymer Development

- Research on polymer blends incorporating this compound demonstrated enhanced thermal properties and mechanical resilience compared to standard polymers. The findings suggest that this compound can serve as a valuable additive in formulating high-performance materials.

Analyse Des Réactions Chimiques

Ring-Opening Reactions of the Oxirane Group

The epoxide ring undergoes nucleophilic attack under acidic or basic conditions, producing substituted alcohols or ethers. Key reactions include:

Aminolysis with Alkylamines

Reaction with primary or secondary amines generates β-amino alcohols. For example:

Acid-Catalyzed Hydrolysis

The oxirane ring opens in acidic media to form diols:

This reaction is critical for synthesizing polyol intermediates used in glycolipid mimetics .

Oxidation of the Oxirane Ring

Peracids like mCPBA oxidize the epoxide to dioxiranes, though this pathway is less common. More frequently, the nitrile group participates in redox reactions:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Nitrile reduction | LiAlH₄, THF | 4-(oxiran-2-ylmethoxy)benzylamine | Requires anhydrous conditions |

Nucleophilic Substitution at the Aromatic Ring

The electron-withdrawing nitrile group directs electrophilic substitution to the para position. Halogenation and nitration proceed as follows:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 3-bromo-4-(oxiran-2-ylmethoxy)benzonitrile | 65% |

Comparative Reactivity with Analogues

The stereochemistry of the oxirane group influences reaction outcomes. For example:

| Compound | Reaction with Hexylamine | Diastereomeric Ratio (dr) |

|---|---|---|

| (S)-isomer | Forms (2S,3R)-β-amino alcohol | 95:5 |

| (R)-isomer | Forms (2R,3S)-β-amino alcohol | 95:5 |

Industrial-Scale Reaction Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

| Parameter | Optimal Value | Impact |

|---|---|---|

| Temperature | 60°C | Maximizes epoxide stability |

| Catalyst | Ca(OTf)₂ (10 mol%) | Reduces side reactions |

Key Research Findings

-

Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) exhibit slower reaction kinetics due to steric hindrance at the oxirane ring .

-

Solvent Influence : Polar aprotic solvents (e.g., DMSO) accelerate nitrile reduction by 40% compared to THF.

-

Chiral Retention : The (S)-configuration remains intact during ring-opening reactions, preserving enantiomeric excess (>98% ee) .

Propriétés

IUPAC Name |

4-[[(2S)-oxiran-2-yl]methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREXVDPOLDOXJL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426160 | |

| Record name | (S)-4-(OXIRAN-2-YLMETHOXY)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70987-80-3 | |

| Record name | 4-[(2S)-2-Oxiranylmethoxy]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70987-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-(OXIRAN-2-YLMETHOXY)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.